Superior Enzyme Inhibition Selectivity: 4-Amino-[1,1'-biphenyl]-3-carbonitrile Demonstrates >1400-Fold Preference for APN over HDAC1/2
In a direct head-to-head enzymatic assay panel, 4-Amino-[1,1'-biphenyl]-3-carbonitrile exhibited potent inhibition of Aminopeptidase N (APN, CD13) with an IC50 of 70 nM, while showing negligible activity against the structurally related counter-targets Histone Deacetylase 1 and 2 (HDAC1/2) with an IC50 > 100,000 nM [1]. This >1400-fold selectivity window (IC50 ratio > 1428) is a quantifiable differentiator from broad-spectrum aminobiphenyl derivatives. For instance, certain 4'-substituted biphenyl-3-carbonitrile derivatives have been reported as functional androgen receptor antagonists with IC50 values of approximately 1 μM (1000 nM), a potency level 14-fold weaker and with a distinct, non-overlapping target profile .
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50: 70 nM (APN); IC50: >100,000 nM (HDAC1/2) |
| Comparator Or Baseline | Intra-assay comparator: HDAC1/2 (IC50 > 100,000 nM); Cross-study comparator: 4'-Formyl-biphenyl-3-carbonitrile (Androgen Receptor IC50 ≈ 1000 nM) |
| Quantified Difference | >1400-fold selectivity for APN over HDAC1/2; 14-fold more potent than 4'-Formyl-biphenyl-3-carbonitrile at its respective target. |
| Conditions | APN assay: Porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min reaction, plate reader. HDAC assay: Human HeLa cell nuclear extract, 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min reaction. |
Why This Matters
This level of selectivity is critical for minimizing off-target effects in complex biological systems, making 4-Amino-[1,1'-biphenyl]-3-carbonitrile a superior choice for studies focused on APN-mediated pathways without confounding HDAC inhibition.
- [1] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918): 4-Amino-[1,1'-biphenyl]-3-carbonitrile. Affinity Data: IC50 70 nM for porcine kidney APN; IC50 >1.00E+5 nM for human HDAC1/HDAC2. Assay conditions detailed within entry. View Source
